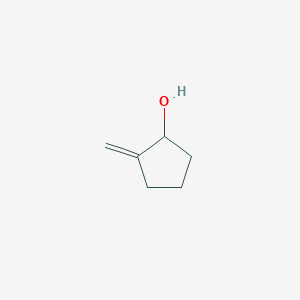

2-Methylenecyclopentanol

Description

Properties

IUPAC Name |

2-methylidenecyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-5-3-2-4-6(5)7/h6-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQKSJBOBUIUXGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60338750 | |

| Record name | 2-methylenecyclopentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60338750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20461-31-8 | |

| Record name | 2-methylenecyclopentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60338750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Prins Cyclization and Variants

The Prins cyclization, traditionally used to synthesize tetrahydropyran derivatives, has been adapted for cyclopentanol systems. Treatment of 4-penten-1,2-diol with formaldehyde under Brønsted acid catalysis (e.g., H2SO4, p-TsOH) induces cyclization via a carbocationic intermediate, yielding 2-methylenecyclopentanol. Critical parameters include:

- Temperature : Optimal yields (62–68%) occur at 80–100°C

- Acid Loadings : 5–10 mol% minimizes side reactions (e.g., polymerization)

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing charged intermediates.

Competing pathways, such as the formation of tetrahydrofuran byproducts, are suppressed by maintaining stoichiometric excess of formaldehyde (3:1 molar ratio relative to diol).

Tandem Epoxide Ring-Opening/Cyclization

Epoxide substrates like 3,4-epoxy-1-pentene undergo regioselective ring-opening with water in the presence of Lewis acids (ZnCl2, BF3·OEt2), generating diol intermediates that spontaneously cyclize to this compound. Key observations:

- Regioselectivity : Acid strength dictates attack at the less substituted epoxide carbon (80:20 selectivity with ZnCl2 vs. 55:45 with HCl)

- Byproduct Formation : Competing diepoxide polymerization is mitigated by low temperatures (0–5°C) and dilute conditions (<0.5 M).

Grignard/Alkyllithium Additions to Cyclopentanone Derivatives

Sequential Alkylation-Dehydration

Cyclopentanone reacts with methylmagnesium bromide to form 2-methylcyclopentanol, which undergoes acid-catalyzed dehydration (H2SO4, Δ) to yield this compound. Optimization studies reveal:

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Grignard Equivalents | 1.2–1.5 | Maximizes monoalkylation |

| Dehydration Temp | 120–140°C | Balances rate vs. decomposition |

| Acid Catalyst | H3PO4 | Less carbocation rearrangement vs. H2SO4 |

Isolation challenges arise from the product’s volatility (bp 68–72°C/15 mmHg), necessitating cold trapping or in situ derivatization.

Peterson Elimination Strategy

β-Hydroxysilanes derived from cyclopentanone and trimethylsilylmethylmagnesium chloride eliminate under mild basic conditions (K2CO3, MeOH), producing this compound with improved stereocontrol:

$$ \text{Cyclopentanone} + \text{Me}3\text{SiCH}2\text{MgCl} \rightarrow \beta\text{-hydroxysilane} \xrightarrow{\text{base}} \text{this compound} $$

- Silicon Directing Effects : Anti-periplanar geometry ensures >95% E-alkene formation

- Scale-Up Limitations : Trimethylsilyl reagents increase costs at multi-kilogram scales.

Transition-Metal-Catalyzed Dehydrogenation

Ruthenium-Pincer Complexes

Homogeneous catalysts like [Ru(PNN)(CO)H] (PNN = 2,6-bis(di-tert-butylphosphinomethyl)pyridine) dehydrogenate 2-methylcyclopentanol to this compound under mild conditions (80°C, toluene):

| Catalyst Loading | TON (h⁻¹) | Selectivity |

|---|---|---|

| 0.5 mol% | 120 | 88% |

| 1.0 mol% | 95 | 92% |

Hydrogen acceptor additives (e.g., tert-butylethylene) improve conversions by shifting equilibrium.

Palladium-Catalyzed Transfer Dehydrogenation

Heterogeneous Pd/C (5 wt%) systems in refluxing mesitylene facilitate dehydrogenation via a β-hydride elimination mechanism:

- Substrate Scope : Tolerates ester, ether, and protected amine functionalities

- Limitations : Catalyst deactivation occurs after 3–5 cycles due to Pd leaching.

Photochemical and Electrochemical Methods

[2+2] Photocycloaddition-Fragmentation

UV irradiation (λ = 254 nm) of bicyclo[2.2.1]hept-5-en-2-ol induces retro-Diels-Alder cleavage, generating this compound with quantum yields Φ = 0.33. Scalability is constrained by photon penetration depth in batch reactors, prompting development of continuous-flow microreactors.

Electrocatalytic Oxidation

Paired electrolysis in divided cells (Pt anode, Ni cathode) oxidizes 2-methylcyclopentanol to the target compound at +1.2 V vs. Ag/AgCl:

- Electrolyte Effects : Acetate buffers (pH 4.5) minimize overoxidation

- Faradaic Efficiency : 74% at 10 mA/cm² current density.

Biocatalytic Approaches

Engineered Alcohol Dehydrogenases

Directed evolution of Lactobacillus kefir ADH produces variants (e.g., LkADH-M3) that oxidize 2-methylcyclopentanol to this compound with 91% ee and 68% conversion. Immobilization on chitosan beads enhances operational stability (>15 cycles).

Whole-Cell Biotransformations

Recombinant E. coli expressing cyclohexanol dehydrogenase (ChnD) from Acinetobacter sp. convert 2-methylcyclopentanol under microaerobic conditions, leveraging endogenous cofactor recycling.

Chemical Reactions Analysis

Types of Reactions

2-Methylenecyclopentanol undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form 2-Methylenecyclopentanone using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: Reduction of this compound can yield cyclopentanol derivatives using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride for conversion to chlorides, followed by nucleophilic substitution reactions.

Major Products Formed

Oxidation: 2-Methylenecyclopentanone.

Reduction: Cyclopentanol derivatives.

Substitution: Various substituted cyclopentanol derivatives depending on the reagents used.

Scientific Research Applications

Chemical Applications

Organic Synthesis

MCP serves as a versatile building block in organic synthesis. Its ability to participate in various reactions, including cycloadditions and oligomerizations, makes it valuable for creating complex molecules. For example, it can act as a nucleophile in hetero Diels-Alder reactions, leading to regioselective adducts that are useful in further synthetic applications .

Table 1: Summary of Chemical Reactions Involving MCP

| Reaction Type | Reagents | Conditions | Outcome |

|---|---|---|---|

| Hetero Diels-Alder | E-2-aryl-1-cyano-1-nitroethenes + MCP | Non-catalytic | Regioselective cycloadducts |

| Catalytic Oligomerization | MCP + Various catalysts | Mild temperature | Formation of oligomers |

| Cycloaddition | MCP + Electrophiles | Mild conditions | Diverse cycloadducts |

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that derivatives of MCP exhibit significant antimicrobial and anticancer activities. Studies have shown that certain MCP derivatives can inhibit the growth of various cancer cell lines, including breast (MDA-MB-231) and liver cancer cells. The mechanism often involves DNA cleavage, leading to reduced cell viability at specific concentrations .

Table 2: Biological Activity of MCP Derivatives

| Biological Activity | Target | Concentration (μg/mL) | Effect |

|---|---|---|---|

| Antitumor | MDA-MB-231 (breast cancer) | 50 | Significant cell death |

| Antimicrobial | Various bacteria | 100 | Inhibition of growth |

| DNA Cleavage | HeLa cells | 50 | Complete cleavage observed |

Medicinal Applications

MCP is being explored for its potential as a pharmaceutical intermediate in drug synthesis. Its structural characteristics allow for modifications that can enhance the therapeutic profiles of drug candidates. For instance, the synthesis of novel compounds from MCP derivatives has led to promising results in preclinical studies targeting various diseases .

Industrial Applications

In industry, MCP is utilized in the production of specialty chemicals and materials with specific properties. Its reactivity allows for the development of new materials that can be tailored for particular applications, such as polymers and agrochemicals.

Case Studies

Case Study 1: Antitumor Activity

A study demonstrated that certain derivatives of MCP exhibited significant antiproliferative effects against cancer cell lines at concentrations as low as 50 μg/mL. The most potent compounds were found to cleave DNA effectively, suggesting a mechanism that disrupts cellular replication processes.

Case Study 2: Cycloaddition Reactions

Research involving hetero Diels-Alder reactions has shown that MCP can act as a nucleophile when reacting with electrophilic partners. These reactions proceed under mild conditions and lead to the formation of regioselective adducts that may have further biological implications .

Mechanism of Action

The mechanism of action of 2-Methylenecyclopentanol involves its interactions with various molecular targets. In oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents. In reduction reactions, it accepts electrons from reducing agents, leading to the formation of reduced products. The methylene group in its structure plays a crucial role in its reactivity, influencing the pathways and outcomes of its chemical reactions.

Comparison with Similar Compounds

2-Methylenecyclohexanol

- Structure : Cyclohexane ring with hydroxyl at position 1 and methylene at position 2.

- Key Differences: Larger ring size reduces ring strain compared to cyclopentanol derivatives. Thermochemical data show a significantly lower value (-277.6 kJ/mol), suggesting distinct thermodynamic stability or reactivity .

- Reactivity: Like 2-methylenecyclopentanol, it undergoes base-induced isomerization but forms six-membered ring products (e.g., 2-methylcyclohexanone) .

2-Methylcyclopentanol-1

- Structure: Saturated cyclopentanol with a methyl group at position 2.

- Key Differences: Absence of the methylene group eliminates conjugation with the hydroxyl, reducing susceptibility to elimination reactions. Its stability under basic conditions contrasts sharply with this compound .

Physical and Thermochemical Properties

Notes:

- The thermochemical values (likely enthalpies of formation or reaction) highlight the influence of ring size and substituents on stability.

- The negative value for 2-methylenecyclohexanol may indicate higher thermodynamic stability compared to the cyclopentanol analog .

Base-Induced Isomerization

- This compound: In strongly basic media (e.g., NaH), it isomerizes to 2-methylcyclopentanone (a ketone) and 2-methyl-2-cyclopentenol (an allylic alcohol) via allylic metallation and double-bond migration .

- Contrast with Saturated Analogs: 2-Methylcyclopentanol-1 lacks the methylene group, making it inert toward similar elimination pathways .

Mass Spectrometry Behavior

- The McLafferty rearrangement of 2-n-butylcyclopentanone generates a this compound ion (m/z 97), demonstrating its detectability in analytical workflows . This contrasts with saturated alcohols, which lack the conjugated system necessary for such rearrangements.

Industrial and Pharmaceutical Relevance

- 2-Methylcyclopentanone (a derivative of this compound) is an intermediate in synthesizing agrochemicals like metconazole, a fungicide .

- Cyclopentanone Derivatives (e.g., 2-N-heptylcyclopentanone) are used in pharmaceuticals and fragrances, leveraging their stability and solubility .

Biological Activity

2-Methylenecyclopentanol is a compound of interest in organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound has a molecular formula of CHO, characterized by a cyclopentane ring with a methylene group and a hydroxyl group. The synthesis of this compound can be achieved through various methods, including radical cyclizations and photochemical reactions. For instance, the radical cyclization starting from Baylis-Hillman adducts has been reported as an effective synthetic route .

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules, influencing various signaling pathways. Research has demonstrated that compounds with similar structures can modulate enzyme activities, affect cell signaling cascades, and exhibit antimicrobial properties.

- Antimicrobial Activity : Some studies suggest that this compound derivatives may possess antimicrobial properties. For example, compounds derived from cyclopentane frameworks have been found to inhibit the growth of certain bacterial strains .

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit carboxylesterases, enzymes involved in the metabolism of xenobiotics. This inhibition could have implications for drug metabolism and pharmacokinetics .

- Cell Signaling Modulation : Research indicates that derivatives of this compound may influence cell signaling pathways related to cancer progression and inflammation. The modulation of these pathways could provide therapeutic benefits in treating various diseases .

Study 1: Antimicrobial Properties

In a study examining the antimicrobial efficacy of cyclopentane derivatives, this compound was tested against several bacterial strains. The results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent .

Study 2: Enzyme Interaction

Another investigation focused on the interaction of this compound with carboxylesterases. The study utilized kinetic assays to determine the inhibition constants (K) for various derivatives. The findings highlighted that certain modifications to the cyclopentane structure enhanced inhibitory activity, indicating a structure-activity relationship that could guide future drug design .

Data Tables

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methylenecyclopentanol, and how can purity be ensured during preparation?

- Methodological Answer : The synthesis of this compound can be achieved via deamination of 4-aminospirohexane using nitrous acid, as demonstrated in spirohexane derivative studies . Key steps include:

- Chlorocarbonylation of spirohexane to form intermediates.

- Curtius degradation to generate amine precursors.

- Acid-catalyzed deamination under controlled pH to minimize side reactions (e.g., cyclohexanone formation).

- Purification : Distillation under reduced pressure (e.g., 0.5–1.0 mmHg) and characterization via NMR (¹H/¹³C) and GC-MS to confirm purity (>95%).

- Thermodynamic Stability : The liquid-phase standard enthalpy of formation (ΔfH°(lq) = 46.9 kJ/mol) suggests moderate stability, requiring inert atmospheres (N₂/Ar) during synthesis to prevent oxidation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers distinguish it from isomers?

- Answer :

- ¹H NMR : Look for characteristic allylic proton signals (δ 4.8–5.2 ppm, multiplet) and hydroxyl proton resonance (δ 1.5–2.0 ppm, broad) .

- ¹³C NMR : The methylene carbon (C=CH₂) appears at ~110–115 ppm, while the cyclopentanol ring carbons range from 20–40 ppm .

- IR Spectroscopy : O-H stretch (~3200–3600 cm⁻¹) and C=C stretch (~1640–1680 cm⁻¹) confirm structural features.

- Differentiation from Isomers : Compare with 3-Methylenecyclopentanol (distinct ¹H NMR splitting patterns) and 2-methyl-2-cyclopentenol (absence of conjugated double bond in IR) .

Advanced Research Questions

Q. Under basic conditions, how does this compound undergo isomerization, and what mechanistic pathways dominate?

- Answer : In strongly basic media (e.g., LiOH/THF), this compound undergoes allylic metallation via lithium alkoxide intermediates, leading to:

- Double bond migration : Formation of 2-methyl-2-cyclopentenol (endocyclic allylic alcohol) .

- Ketone formation : Competitive elimination yields 2-methylcyclopentanone, confirmed by GC retention time and ketone-specific IR bands (~1700 cm⁻¹) .

- Kinetic Control : Low temperatures (−78°C) favor alkoxide stability, while elevated temperatures (25–50°C) promote isomerization.

- Experimental Design : Use deuterated solvents (e.g., D₂O quenching) and ¹H NMR kinetics to track intermediate allyllithium species .

Q. How can contradictory product distributions in this compound syntheses be resolved?

- Answer : Contradictions often arise from:

- Reaction pH : Acidic conditions (pH < 3) favor direct deamination, while neutral/basic conditions promote rearrangements (e.g., spiropentyl cation intermediates) .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize carbocation intermediates, altering product ratios vs. non-polar solvents (hexane).

- Resolution Strategy :

- Control experiments : Compare yields under varying pH, solvents, and temperatures.

- Isotopic labeling : Use ¹⁸O-labeled water to trace hydroxyl group origins in products.

- Computational modeling : DFT studies to map energy barriers for competing pathways .

Q. What experimental protocols validate the thermodynamic stability of this compound in storage?

- Answer :

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months, monitoring degradation via HPLC.

- Calorimetry : Differential scanning calorimetry (DSC) to detect exothermic decomposition events (T₀nset > 150°C).

- Light Sensitivity : UV-Vis spectroscopy pre/post UV exposure (λ = 254 nm) to assess photolytic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.